Synthesis Yield: Optimised Boc-Piperazine SNAr Route (95%) vs. Deprotection–Re-protection Route (~10%) vs. Boc-Deprotected Analog (37%)
The direct SNAr condensation of 3,4-difluoronitrobenzene with 1-Boc-piperazine in acetonitrile delivers the target compound in approximately 95% yield, whereas the alternative two-step sequence—synthesis of unprotected 1-(2-fluoro-4-nitrophenyl)piperazine followed by Boc protection—returns only about 10% overall yield . Forced Boc deprotection of the target compound itself generates the unprotected congener (CAS 154590-33-7) in a modest 37% yield, demonstrating that the Boc group is not trivially installed or removed .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | ~95% (SNAr route: 3,4-difluoronitrobenzene + 1-Boc-piperazine) |
| Comparator Or Baseline | Comparator 1: Unprotected 1-(2-fluoro-4-nitrophenyl)piperazine (deprotection–re-protection route) — ~10% yield. Comparator 2: Unprotected 1-(2-fluoro-4-nitrophenyl)piperazine (direct Boc deprotection of target) — 37% yield. |
| Quantified Difference | 9.5-fold yield advantage over the two-step route; 2.6-fold advantage over the direct deprotection route. |
| Conditions | SNAr in acetonitrile (95%); HCl/EtOAc deprotection (37%); overall two-step sequence (10%). |
Why This Matters
For procurement, the 95% synthetic yield translates to substantially lower cost per gram of active intermediate and reliable scalability, whereas the unprotected analog incurs a 2.6-fold yield penalty if subsequent Boc reprotection is needed.
